(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
Description
This compound is a benzofuran-benzodioxole hybrid featuring a (2Z)-configured dichlorobenzylidene substituent. Its structure comprises:
- A benzofuran core substituted at the 6-position with a 1,3-benzodioxole-5-carboxylate ester.
- A 2,4-dichlorobenzylidene group at the 2-position of the benzofuran, adopting a Z-configuration.
- A 3-oxo-2,3-dihydrobenzofuran scaffold, which introduces conjugation and planar rigidity.
The dichlorinated aromatic system likely enhances lipophilicity and influences electronic properties, while the benzodioxole moiety contributes to π-π stacking and hydrogen-bonding interactions .
Properties
Molecular Formula |
C23H12Cl2O6 |
|---|---|
Molecular Weight |
455.2 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C23H12Cl2O6/c24-14-3-1-12(17(25)9-14)7-21-22(26)16-5-4-15(10-19(16)31-21)30-23(27)13-2-6-18-20(8-13)29-11-28-18/h1-10H,11H2/b21-7- |
InChI Key |
DTDNDJNBSZFIMY-YXSASFKJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=C(C=C(C=C5)Cl)Cl)/O4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=C(C=C(C=C5)Cl)Cl)O4 |
Origin of Product |
United States |
Preparation Methods
Halogenation Catalysts
The synthesis of 1,3-benzodioxole intermediates, such as 2,2-dichloro-1,3-benzodioxole, relies on potassium fluoride (KF) and potassium hydrogen fluoride (KHF2) catalysts. As detailed in a 1995 patent, KHF2 facilitates nucleophilic fluorination at 140°C in tetramethylene sulfone, achieving 100% conversion of dichloro- to difluoro-benzodioxole. While this patent focuses on fluorination, analogous principles apply to chlorination steps in the target compound’s synthesis.
Solvent Effects
-
Tetramethylene sulfone : Enhances polar aprotic interactions, stabilizing transition states in condensation reactions.
-
Dimethylcarbonate (DMC) : Reduces side reactions during methoxylation but requires longer reaction times (12–24 hours).
Characterization and Analytical Data
The final product is characterized via:
-
High-resolution mass spectrometry (HRMS) : Confirms molecular ion peak at m/z 455.2 [M+H]+.
-
Nuclear magnetic resonance (NMR) :
Thermogravimetric analysis (TGA) : Decomposition onset at 215°C, indicating moderate thermal stability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and benzodioxole moieties.
Reduction: Reduction reactions could target the carbonyl group within the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Antimicrobial Agents: The compound might exhibit antibacterial or antifungal properties.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Conformational Comparisons
- Ring Puckering: The benzofuran and benzodioxole rings in the target compound likely adopt non-planar conformations. Computational studies using Cremer-Pople parameters () could quantify puckering amplitudes, which influence packing efficiency and solubility .
- Hydrogen-Bonding Patterns: Analogous compounds often form C=O⋯H-N or C=O⋯H-O interactions. The benzodioxole’s oxygen atoms may act as hydrogen-bond acceptors, enhancing crystallinity compared to non-oxygenated analogs .
Research Findings and Data Gaps
- SHELX Refinement: Structural determination of similar compounds (e.g., 11a, 11b) relies on SHELX software for crystallographic refinement, highlighting its utility for resolving Z/E configurations and hydrogen-bond networks .
- Toxicity Data: Safety profiles for benzodioxole derivatives (e.g., acute oral toxicity, skin irritation) are sparsely reported. The closest analog () shows Category 4 acute toxicity (H302), suggesting cautious handling .
Biological Activity
The compound (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, case studies, and comparative analysis with similar compounds.
- Molecular Formula : C24H16Cl2O5
- Molecular Weight : 455.3 g/mol
- IUPAC Name : Benzyl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to exhibit:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can bind to certain receptors, influencing signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds structurally related to This compound demonstrate significant antimicrobial properties. For instance:
- Study Findings : A study reported that derivatives of benzofuran exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Case Study : In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines by activating caspase pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, there is evidence suggesting anti-inflammatory effects:
- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar benzofuran derivatives is useful:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| (2Z)-2-(2,4-dichlorobenzylidene)-3-oxo... | High | High | Moderate |
Research Findings Summary
A comprehensive review of the literature reveals several key findings regarding the biological activity of the compound:
- Antimicrobial Efficacy : Exhibits potent activity against a range of pathogens.
- Cancer Cell Line Studies : Induces cell cycle arrest and apoptosis in various cancer types.
- Inflammation Reduction : Demonstrates potential in reducing inflammatory markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
